molecular formula C34H62N8O7 B12818044 Palmitoyl Tetrapeptide-3/7

Palmitoyl Tetrapeptide-3/7

Cat. No.: B12818044
M. Wt: 694.9 g/mol
InChI Key: IHRKJQSLKLYWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Tetrapeptide-3/7 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tetrapeptide-3/7 primarily undergoes peptide bond formation during its synthesis. Other reactions it may undergo include:

Common Reagents and Conditions

Major Products Formed

The primary product formed is the this compound itself. Depending on the specific synthesis route and conditions, analogs or derivatives with modified amino acid sequences or additional functional groups may also be produced .

Scientific Research Applications

Chemistry

In chemistry, Palmitoyl Tetrapeptide-3/7 is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides. Its stability and ease of synthesis make it a valuable model compound for peptide research .

Biology

Biologically, this compound is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it useful in studies related to inflammation and immune response .

Medicine

In medicine, this peptide is explored for its potential therapeutic applications in wound healing and skin regeneration. Its ability to stimulate collagen production and improve skin elasticity makes it a candidate for treating skin conditions and promoting tissue repair .

Industry

In the cosmetic industry, this compound is widely used in anti-aging products. It is incorporated into creams, serums, and lotions to reduce the appearance of wrinkles and improve skin texture. Its efficacy in enhancing skin hydration and elasticity is well-documented .

Mechanism of Action

Palmitoyl Tetrapeptide-3/7 exerts its effects by acting as a cell-signaling molecule. It binds to specific receptors on the surface of skin cells, triggering a cascade of biochemical events that lead to increased collagen synthesis and reduced inflammation. The peptide mimics the activity of natural growth factors, promoting the regeneration of the extracellular matrix and enhancing skin firmness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and its dual action of stimulating collagen production while reducing inflammation. This combination makes it particularly effective in anti-aging skincare formulations, providing both structural support and soothing effects to the skin .

Biological Activity

Palmitoyl Tetrapeptide-3/7, also known as Pal-GQPR, is a synthetic peptide that has garnered attention in cosmetic and dermatological applications due to its potential biological activities. This compound is primarily used for its skin conditioning properties and its ability to promote dermal repair and rejuvenation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound consists of four amino acids: glycine, glutamine, proline, and arginine. The palmitoyl group enhances its lipophilicity, facilitating skin penetration and interaction with cellular membranes. Its mechanism of action involves:

  • Cell Signaling : It acts as a signaling molecule that can stimulate collagen synthesis and enhance extracellular matrix (ECM) organization.
  • Wound Healing : The peptide promotes the proliferation of fibroblasts and keratinocytes, which are crucial for skin repair.
  • Anti-inflammatory Effects : It may reduce inflammation in the skin, contributing to a healthier appearance.

In Vitro Studies

  • Cell Proliferation and ECM Organization :
    • In vitro studies have demonstrated that this compound can enhance fibroblast proliferation and ECM organization. These effects were observed through proteomic analyses that indicated upregulation of genes involved in ECM metabolism and lipid synthesis .
  • Epidermal Thickness :
    • Research indicated that treatment with this peptide resulted in increased epidermal thickness, suggesting a potential for reversing age-related thinning of the skin .

In Vivo Studies

  • Skin Rejuvenation :
    • A study evaluating the efficacy of Matrixyl 3000 (which includes this compound) showed significant improvements in dermal collagen deposition and overall skin texture after 12 weeks of application .
  • Dark Circles Treatment :
    • A clinical trial involving topical formulations containing this compound reported improvements in infraorbital dark circles and puffiness. The combination of this peptide with other active ingredients led to reinforced microcirculation under the eyes .

Matrixyl 3000 Efficacy Study

  • A cohort study assessed the effectiveness of Matrixyl 3000 on photoaged skin. Results showed that participants using the formulation experienced significant increases in collagen I deposition compared to baseline measurements .

Synergistic Effects with Other Ingredients

  • In combination with white lupin extract, Matrixyl 3000 demonstrated enhanced effects on collagen synthesis beyond what was expected from individual components alone, indicating potential synergistic benefits .

Safety Profile

Data Table: Summary of Biological Activities

ActivityDescriptionEvidence Source
Cell ProliferationStimulates fibroblast growth
ECM OrganizationEnhances collagen synthesis
Anti-inflammatoryReduces inflammation in skin
Epidermal ThicknessIncreases thickness of the epidermis
Dark Circle ReductionImproves appearance of dark circles under eyes

Properties

IUPAC Name

2-[[1-[5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKJQSLKLYWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.